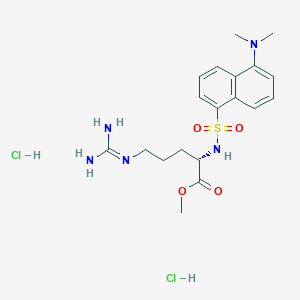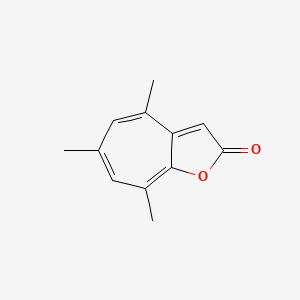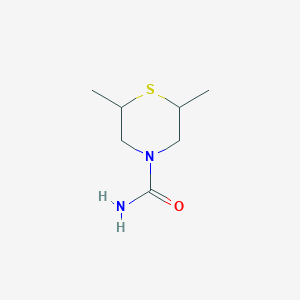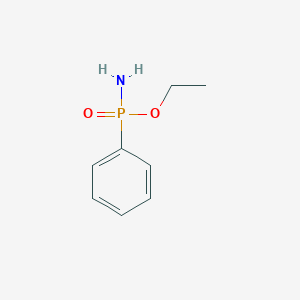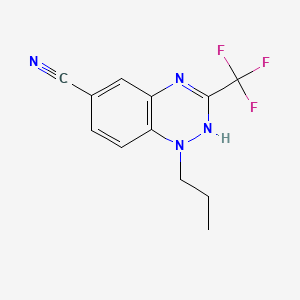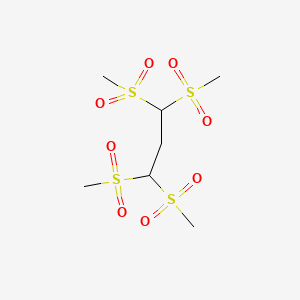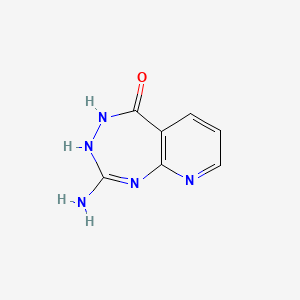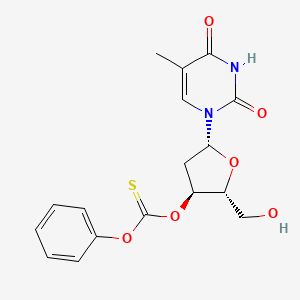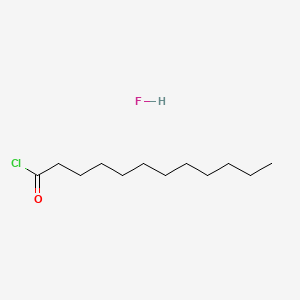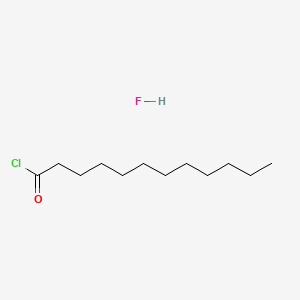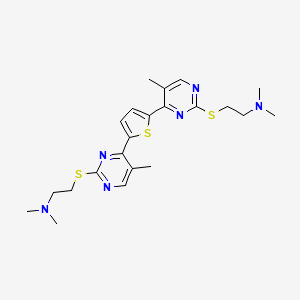
2,5-Bis(2'-((2''-(di methylamino)ethyl)thio)-5'-methylpyrimidin-4'-yl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2’-((2’‘-(di methylamino)ethyl)thio)-5’-methylpyrimidin-4’-yl)thiophene is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics. This compound, in particular, is characterized by its unique structure, which includes a thiophene core substituted with pyrimidinyl and dimethylaminoethylthio groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2’-((2’‘-(di methylamino)ethyl)thio)-5’-methylpyrimidin-4’-yl)thiophene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2’-((2’‘-(di methylamino)ethyl)thio)-5’-methylpyrimidin-4’-yl)thiophene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2,5-Bis(2’-((2’‘-(di methylamino)ethyl)thio)-5’-methylpyrimidin-4’-yl)thiophene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,5-Bis(2’-((2’‘-(di methylamino)ethyl)thio)-5’-methylpyrimidin-4’-yl)thiophene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Pyrimidine: A six-membered ring containing nitrogen atoms, often found in nucleic acids.
Dimethylaminoethylthio derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
2,5-Bis(2’-((2’‘-(di methylamino)ethyl)thio)-5’-methylpyrimidin-4’-yl)thiophene is unique due to its combination of a thiophene core with pyrimidinyl and dimethylaminoethylthio groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
131407-82-4 |
|---|---|
Molecular Formula |
C22H30N6S3 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
2-[4-[5-[2-[2-(dimethylamino)ethylsulfanyl]-5-methylpyrimidin-4-yl]thiophen-2-yl]-5-methylpyrimidin-2-yl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H30N6S3/c1-15-13-23-21(29-11-9-27(3)4)25-19(15)17-7-8-18(31-17)20-16(2)14-24-22(26-20)30-12-10-28(5)6/h7-8,13-14H,9-12H2,1-6H3 |
InChI Key |
IVXSFLLHQDZPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=C(S2)C3=NC(=NC=C3C)SCCN(C)C)SCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


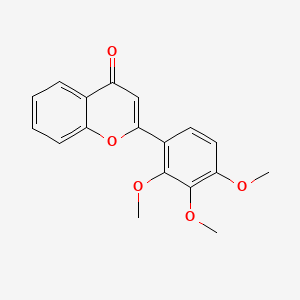
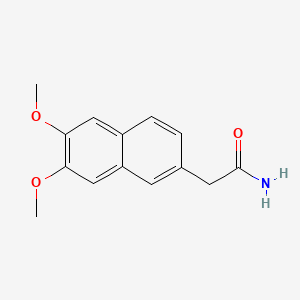
![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)
